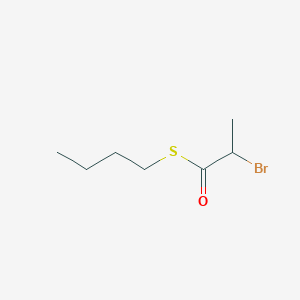
3-(Butane-1-sulfinyl)-N,N-dimethylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Butane-1-sulfinyl)-N,N-dimethylprop-2-enamide is an organic compound that features a sulfinyl group attached to a butane chain, along with a dimethylprop-2-enamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butane-1-sulfinyl)-N,N-dimethylprop-2-enamide typically involves the reaction of butane-1-sulfinyl chloride with N,N-dimethylprop-2-enamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Butane-1-sulfinyl)-N,N-dimethylprop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the dimethylamine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under an inert atmosphere.
Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted amides or other derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Butane-1-sulfinyl)-N,N-dimethylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Butane-1-sulfinyl)-N,N-dimethylprop-2-enamide involves its interaction with specific molecular targets and pathways. The sulfinyl group can form hydrogen bonds and dipole interactions with biological receptors, influencing the compound’s biological activity. The amide moiety can also participate in various biochemical processes, contributing to the compound’s overall effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3-(butane-1-sulfinyl)benzene: A phenacyl compound used in the preparation of 1,2,4-triazole and sulfonyl chloride.
3-(Butane-1-sulfinyl)butanoic acid: Contains a sulfinyl group and a carboxylic acid moiety, used in different chemical applications.
Uniqueness
3-(Butane-1-sulfinyl)-N,N-dimethylprop-2-enamide is unique due to its combination of a sulfinyl group and a dimethylprop-2-enamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
62555-35-5 |
|---|---|
Fórmula molecular |
C9H17NO2S |
Peso molecular |
203.30 g/mol |
Nombre IUPAC |
3-butylsulfinyl-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C9H17NO2S/c1-4-5-7-13(12)8-6-9(11)10(2)3/h6,8H,4-5,7H2,1-3H3 |
Clave InChI |
DNVMIRNIUBVZLT-UHFFFAOYSA-N |
SMILES canónico |
CCCCS(=O)C=CC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Oxabicyclo[4.1.0]heptane, 1-methoxy-2,2,6-trimethyl-](/img/structure/B14512809.png)
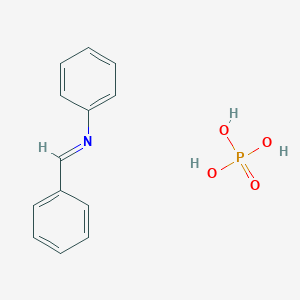
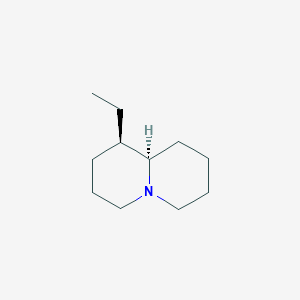
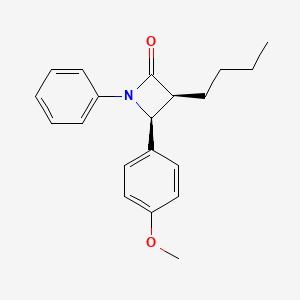
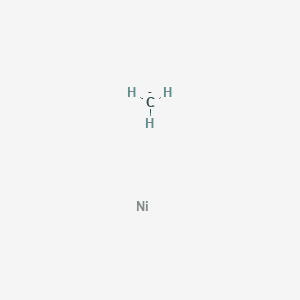
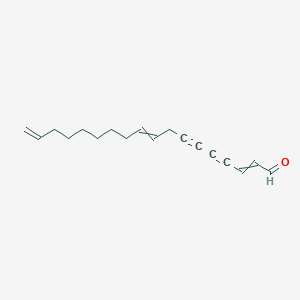
![Benzoyl chloride, 4-[(2S)-2-methylbutyl]-](/img/structure/B14512840.png)
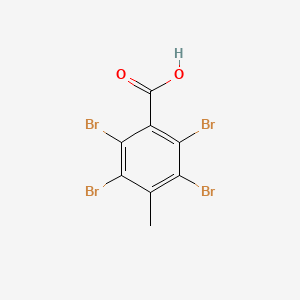
![4-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B14512848.png)

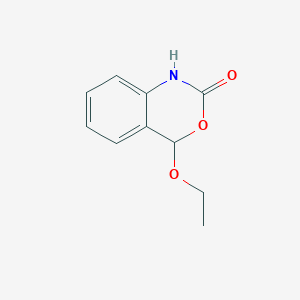
![Ethanone, 1-[3,4,6-trimethoxy-2-(1-methylethoxy)phenyl]-](/img/structure/B14512861.png)

